molecular formula C8H5F3O2 B7837558 5-(Difluoromethoxy)-2-fluorobenzaldehyde

5-(Difluoromethoxy)-2-fluorobenzaldehyde

Cat. No.: B7837558
M. Wt: 190.12 g/mol
InChI Key: JWCAWIYILJDGBY-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-2-fluorobenzaldehyde is an organic compound characterized by the presence of two fluorine atoms and a difluoromethoxy group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-fluorobenzaldehyde as the starting material.

  • Reaction Steps: The difluoromethoxy group is introduced through a reaction with difluoromethylating agents under controlled conditions.

  • Purification: The product is purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control.

  • Continuous Flow Synthesis: Some advanced methods employ continuous flow synthesis for higher efficiency and scalability.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can undergo reduction reactions to produce alcohols.

  • Substitution: Substitution reactions can occur at the fluorine atoms, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.

Major Products Formed:

  • Carboxylic Acids: Resulting from oxidation reactions.

  • Alcohols: Produced through reduction reactions.

  • Substituted Derivatives: Various derivatives formed through substitution reactions.

Scientific Research Applications

5-(Difluoromethoxy)-2-fluorobenzaldehyde is utilized in several scientific research areas:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding.

  • Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific diseases.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(Difluoromethoxy)-2-fluorobenzaldehyde exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with molecular targets such as enzymes or receptors. The exact pathways and molecular targets involved would vary based on the specific application and the derivatives formed.

Comparison with Similar Compounds

  • 2-Fluorobenzaldehyde: Lacks the difluoromethoxy group.

  • 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Contains a benzimidazole ring instead of the aldehyde group.

  • 5-(Difluoromethoxy)-2-methoxybenzaldehyde: Has a methoxy group instead of a fluorine atom.

Uniqueness: 5-(Difluoromethoxy)-2-fluorobenzaldehyde is unique due to the presence of both fluorine atoms and the difluoromethoxy group, which significantly influence its chemical reactivity and properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(difluoromethoxy)-2-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCAWIYILJDGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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